molecular formula C10H14F3N3 B2421830 3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-amine CAS No. 937599-41-2

3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-amine

Cat. No. B2421830
CAS RN: 937599-41-2
M. Wt: 233.238
InChI Key: BXAYVYJFTNNLAZ-UHFFFAOYSA-N
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Description

This compound is a potential pharmacological agent. It is used in various fields of research, including life sciences, organic synthesis, and environmental testing .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the intermediates, 3f, is formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole. This intermediate is then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .


Molecular Structure Analysis

The IUPAC name of this compound is 3-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)-1-propanamine. Its InChI code is 1S/C10H14F3N3/c11-10(12,13)9-7-3-1-4-8(7)15-16(9)6-2-5-14/h1-6,14H2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Pd-catalyzed coupling reactions and hydrolysis .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 233.24. Its exact mass is 233.11398195. It has a complexity of 244 and a topological polar surface area of 43.8 .

Scientific Research Applications

Chemical Synthesis and Structural Diversity

Research has shown the use of related pyrazole derivatives in generating structurally diverse chemical libraries. These compounds are key in various alkylation and ring closure reactions, contributing to the synthesis of a wide range of heterocyclic compounds. The inclusion of pyrazole derivatives in these reactions demonstrates their importance in medicinal chemistry and drug development (Roman, 2013).

Catalyst in Domino Reactions

Pyrazole derivatives have been utilized as catalysts in multicomponent domino reactions. These reactions are notable for efficiently synthesizing complex molecules from simpler ones, demonstrating the utility of such compounds in green chemistry and organic synthesis (Prasanna, Perumal, & Menéndez, 2013).

Synthesis of Biologically Active Derivatives

Studies have focused on modifying amides and amines with fluorine-containing heterocycles, including pyrazole derivatives. This modification leads to the formation of new derivatives with potential biological activities, highlighting their role in the development of pharmaceutical compounds (Sokolov & Aksinenko, 2012).

Development of Antimicrobial Agents

Pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities. This includes the creation of novel compounds that show promise in combating bacterial and fungal infections, emphasizing their potential use in developing new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).

Anticancer Research

Research in the field of anticancer agents has included the synthesis of pyrazole derivatives. These compounds have been evaluated for their potential efficacy against various cancer cell lines, demonstrating the role of pyrazole derivatives in the ongoing search for new anticancer treatments (Titi et al., 2020).

properties

IUPAC Name

3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3/c11-10(12,13)9-7-3-1-4-8(7)16(15-9)6-2-5-14/h1-6,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAYVYJFTNNLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)(F)F)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-amine

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